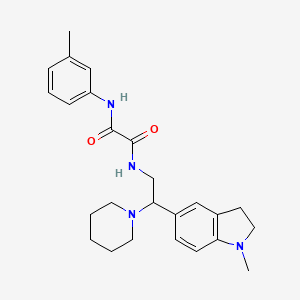

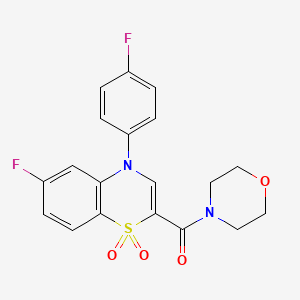

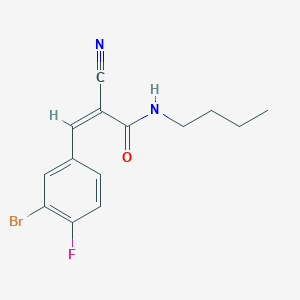

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Reactivity and Synthesis Methods

Rearrangement and Synthesis Techniques : Research indicates that compounds similar to N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo rearrangement and synthesis through specific reactions, providing insight into their chemical properties and potential for creating derivatives with various biological activities. For instance, the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate reveals a pathway to synthesize quinazolinediones, which are key intermediates for biologically active compounds (Azizian et al., 2000).

Iridium Catalyzed C-H Amidation/Cyclization : The use of cesium carboxylate-promoted iridium catalyzed C-H amidation/cyclization with 2,2,2-trichloroethoxycarbonyl azide to produce functionalized quinazoline-2,4(1H,3H)-diones demonstrates a method for generating quinazoline derivatives. This process is significant for creating building blocks for medicinally important compounds by forming new C-N bonds (Zhang et al., 2016).

Potential Therapeutic Applications

Anticancer Activity : Derivatives of quinazoline have been reported to exhibit selective anticancer activity. The chemical reactivity of specific quinazoline derivatives towards electrophilic and nucleophilic reagents, resulting in compounds with good selective anticancer activity, highlights the therapeutic potential of these compounds (Abdel-Rahman, 2006).

Inhibition of Enzymes Related to Disease States : Some quinazoline derivatives have been synthesized as potential inhibitors of enzymes like thymidylate synthase, indicating their potential as antitumor and/or antibacterial agents. This research suggests that modifying the quinazoline structure can lead to compounds with significant bioactivity, underscoring the importance of structural variations in medicinal chemistry (Gangjee et al., 1996).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide It’s worth noting that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide It’s suggested that the compound might influence lipid homeostasis and transfer, similar to other compounds with similar structures . It’s also suggested that the compound might inhibit Oxysterol-Binding Protein (OSBP), which has fungicidal activity .

Biochemical Pathways

The biochemical pathways affected by N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide It’s suggested that the compound might affect the hif-1 signaling pathway . This pathway plays a crucial role in cellular responses to hypoxia, and its inhibition could lead to the prevention of the onset of inflammatory responses .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide involves the condensation of 3-chlorobenzoyl chloride with 3-pentanone to form 3-chloro-4-pentanone. This intermediate is then reacted with thiourea to form 3-chloro-4-pentanoylthiourea. The resulting compound is then cyclized with 2-aminobenzoic acid to form the desired product.", "Starting Materials": [ "3-chlorobenzoyl chloride", "3-pentanone", "thiourea", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: React 3-chlorobenzoyl chloride with 3-pentanone in the presence of a base to form 3-chloro-4-pentanone.", "Step 2: React 3-chloro-4-pentanone with thiourea in the presence of a base to form 3-chloro-4-pentanoylthiourea.", "Step 3: Cyclize 3-chloro-4-pentanoylthiourea with 2-aminobenzoic acid in the presence of a base to form N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

CAS番号 |

309940-30-5 |

製品名 |

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

分子式 |

C20H20ClN3O2S |

分子量 |

401.91 |

IUPAC名 |

N-(3-chlorophenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C20H20ClN3O2S/c1-2-3-4-10-24-19(26)16-9-8-13(11-17(16)23-20(24)27)18(25)22-15-7-5-6-14(21)12-15/h5-9,11-12H,2-4,10H2,1H3,(H,22,25)(H,23,27) |

InChIキー |

HBUNCDSNYNQZTB-UHFFFAOYSA-N |

SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)NC1=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

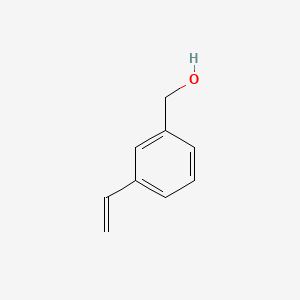

![(E)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2548337.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromothiophene-2-carboxylate](/img/structure/B2548343.png)